molecular formula C13H16O2 B2422253 Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 113967-23-0

Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B2422253
CAS No.: 113967-23-0
M. Wt: 204.269
InChI Key: WPQDZEYPGYMDAI-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS 113967-23-0) is a specialized organic compound serving as a key building block and reference standard in pharmaceutical and chemical research. With a molecular formula of C 13 H 16 O 2 and a molecular weight of 204.26 g/mol, this ester is part of the tetrahydronaphthalene (tetralin) family, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules . It is typically supplied as a colourless to pale yellow liquid or oil. This compound is primarily utilized as a high-purity intermediate in the synthesis of more complex molecules and as a critical analytical standard, particularly in the development and quality control of active pharmaceutical ingredients (APIs) for identifying and controlling process-related impurities . It is offered at 98% purity and requires storage at refrigerated temperatures (2-8°C) for short-term stability, with longer-term storage recommended at -20°C . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

methyl 1-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(12(14)15-2)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQDZEYPGYMDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the esterification of 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to the presence of the additional methyl group, which can influence its chemical reactivity and biological interactions.

Biological Activity

Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS Number: 17502-86-2) is a chemical compound with notable structural features that contribute to its biological activity. Its molecular formula is C12H14O2C_{12}H_{14}O_{2}, and it is characterized by a carboxylate functional group attached to a tetrahydronaphthalene backbone. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Weight : 190.24 g/mol
  • Purity : >95% (HPLC)
  • Structural Formula :
COC O C1CCCc2ccccc12\text{COC O C}_{1}\text{CCCc}_{2}\text{ccccc}_{1}^{2}

Biological Activity Overview

This compound has been investigated for various biological activities, including antibacterial and antifungal properties. Its structural similarity to other bioactive compounds suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against specific bacterial strains. For instance, research indicates that derivatives of tetrahydronaphthalene exhibit significant inhibitory effects on Mycobacterium tuberculosis (Mtb) through mechanisms involving ATP synthase inhibition .

The precise mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the compound may interact with key enzymes involved in metabolic pathways critical for bacterial survival.

Study 1: Inhibition of Mycobacterium tuberculosis

A study published in December 2024 demonstrated that certain derivatives of tetrahydronaphthalene effectively inhibited the growth of Mtb by targeting the F-ATP synthase enzyme. The study reported a minimum inhibitory concentration (MIC) of approximately 0.15 μg/mL for some analogs . This suggests that this compound could serve as a lead compound in developing new anti-TB agents.

Data Table: Biological Activity Summary

Activity TypeTarget OrganismMIC (μg/mL)Reference
AntimicrobialMycobacterium tuberculosis0.15
AntifungalCandida speciesVariable

Q & A

What are the established synthetic routes for Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate, and how can researchers optimize yield and purity?

Basic Research Question
A common approach involves multi-step synthesis starting with phenethylamine derivatives. For example, acetylation followed by cyclization (using polyphosphoric acid or methanesulfonic acid) and subsequent reduction with agents like sodium borohydride can yield the tetrahydronaphthalene core . To optimize yield, researchers should control reaction temperatures (e.g., avoiding excessive heat during cyclization to prevent byproducts) and employ purification techniques such as column chromatography. Purity can be validated via ¹H-NMR spectroscopy to confirm the absence of unreacted intermediates .

How can researchers resolve contradictions in reported toxicity data for methyl-substituted tetrahydronaphthalene derivatives?

Advanced Research Question
Discrepancies in toxicity studies often arise from variations in exposure routes (inhalation vs. oral), species-specific metabolism, or inconsistent dosing. Researchers should adopt standardized protocols aligned with ATSDR’s inclusion criteria (Table B-1), which prioritize peer-reviewed studies using defined exposure routes (e.g., inhalation, oral) and systemic endpoints (e.g., hepatic, renal effects) . For mechanistic clarity, in vitro models (e.g., hepatic microsomes) can isolate metabolic pathways, while in vivo studies should control for genetic polymorphisms in metabolizing enzymes like CYP450 isoforms .

What analytical techniques are most effective for characterizing this compound and its metabolites?

Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) is optimal for volatile derivatives, while HPLC coupled with UV/Vis or MS detectors suits polar metabolites. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for distinguishing stereoisomers . For environmental fate studies, high-resolution mass spectrometry (HRMS) can identify degradation products in water or soil matrices .

How should researchers design studies to evaluate the neuroprotective potential of this compound, given structural similarities to known bioactive agents?

Advanced Research Question
Preclinical models like the 1-methyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson’s disease model in primates are relevant for assessing neuroprotection. Researchers should monitor dopamine levels in the striatum via HPLC-ECD and correlate with behavioral outcomes (e.g., locomotor activity, coordination). Dose-response studies (e.g., 100 mg/kg modafinil analogs) can establish efficacy thresholds while minimizing off-target effects .

What are the critical data gaps in understanding the environmental persistence and bioaccumulation of methyl-substituted tetrahydronaphthalenes?

Advanced Research Question
Current data lack detailed degradation kinetics in aquatic systems and soil. Researchers should prioritize OECD Test Guideline 307 (aerobic/anaerobic soil degradation) and OECD 309 (water-sediment systems) to quantify half-lives. Biomonitoring studies in occupationally exposed populations (e.g., via urinary metabolite profiling) can assess bioaccumulation potential .

How can computational methods aid in predicting the pharmacokinetic properties of this compound?

Basic Research Question
Molecular docking (e.g., using AutoDock Vina) can predict interactions with CYP450 enzymes or transporters like P-glycoprotein. QSAR models validated against experimental LogP and PSA values (Table B-2) improve bioavailability predictions . For metabolic stability, in silico tools like ADMET Predictor™ simulate phase I/II metabolism pathways .

What experimental controls are essential when assessing genotoxicity in methyl-substituted tetrahydronaphthalenes?

Advanced Research Question
Ames tests (OECD 471) should include TA98 and TA100 strains with/without metabolic activation (S9 liver fractions). Positive controls (e.g., benzo[a]pyrene) and negative controls (DMSO) validate assay sensitivity. For in vivo micronucleus assays, ensure animal models (e.g., CD-1 mice) are age-matched and housed under standardized conditions to reduce variability .

How do structural modifications (e.g., methyl group position) alter the compound’s biological activity?

Advanced Research Question
Comparative studies of positional isomers (e.g., 1-methyl vs. 2-methyl derivatives) using radioligand binding assays (e.g., for GABA receptors) can elucidate structure-activity relationships. X-ray crystallography or cryo-EM of protein-ligand complexes provides atomic-level insights into steric and electronic effects .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question
Follow GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage). Use explosion-proof equipment (P371-P375) during synthesis, and store in dry, cool environments (P402+P404). Spill containment requires inert absorbents (e.g., vermiculite) and fume hoods for volatile intermediates .

How can researchers address conflicting data on hepatic toxicity across different animal models?

Advanced Research Question
Species-specific differences in metabolism (e.g., rodents vs. primates) necessitate cross-validation using human hepatocyte spheroids or organ-on-chip systems. Transcriptomic profiling (RNA-seq) of liver tissues post-exposure can identify conserved pathways (e.g., oxidative stress, Nrf2 activation) and model-specific artifacts .

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